Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate

physicochemical profiling ADME prediction cell permeability

Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate (CAS 670243-18-2) is a synthetic ester derivative built on the tetrahydrocyclopenta[c]chromen-4-one scaffold, bearing a phenyl-substituted methyl acetate moiety at the C-7 position via an ether linkage. Its molecular formula is C₂₁H₁₈O₅ (MW 350.37 g/mol).

Molecular Formula C21H18O5
Molecular Weight 350.37
CAS No. 670243-18-2
Cat. No. B2753117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate
CAS670243-18-2
Molecular FormulaC21H18O5
Molecular Weight350.37
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3
InChIInChI=1S/C21H18O5/c1-24-21(23)19(13-6-3-2-4-7-13)25-14-10-11-16-15-8-5-9-17(15)20(22)26-18(16)12-14/h2-4,6-7,10-12,19H,5,8-9H2,1H3
InChIKeyVKHUWOILVPCTQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate (CAS 670243-18-2): Core Scaffold & Procurement-Class Profile


Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate (CAS 670243-18-2) is a synthetic ester derivative built on the tetrahydrocyclopenta[c]chromen-4-one scaffold, bearing a phenyl-substituted methyl acetate moiety at the C-7 position via an ether linkage. Its molecular formula is C₂₁H₁₈O₅ (MW 350.37 g/mol) . The compound is categorized as a research-use chemical—explicitly designated for non-human, non-veterinary applications by multiple suppliers —and serves as a building block in medicinal chemistry, particularly for exploring kinase modulation and epigenetic inhibition within the broader cyclopenta[c]chromene chemical space .

Why Generic Substitution Fails: Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate (670243-18-2) Is Not Interchangeable with Close Analogs


Generic substitution within the tetrahydrocyclopenta[c]chromen-7-yl ester series is precluded by three key differentiators. First, the presence of the phenyl substituent at the α-position of the acetate ester distinguishes this compound from the simpler des-phenyl analog (CAS 304675-01-2), conferring a LogD shift of approximately +1 log unit that alters both membrane permeability and CYP450 interaction profiles [1]. Second, this compound is a constitutional isomer of ME 4-(((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)benzoate (CAS 302549-10-6)—same molecular formula (C₂₁H₁₈O₅) but distinct connectivity at the ester junction [2]—meaning the two cannot be treated as equivalents in SAR studies. Third, the cyclopenta[c]chromen-4-one scaffold has emerged as a privileged motif for epigenetic targets such as KDM5A, where minor structural modifications profoundly alter selectivity across KDM subfamilies [3].

Quantitative Differentiation Guide: Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate (670243-18-2) vs. Closest Analogs


Predicted LogD Shift vs. Des-Phenyl Analog Drives Permeability Differentiation for Cellular Assays

The target compound demonstrates a predicted ACD/LogP of 3.98 and ACD/LogD (pH 7.4) of 4.20, reflecting the lipophilic contribution of the α-phenyl substituent . In contrast, the closest analog lacking this phenyl group—Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate (CAS 304675-01-2, MW 274.27)—is structurally simpler and, while explicit LogD data are not published, the absence of the phenyl ring can be expected to reduce LogD by at least 1 log unit based on the Hansch π constant for phenyl (~1.96). This LogD differential directly impacts passive membrane permeability predictions and stock solution handling in DMSO-based cellular assays .

physicochemical profiling ADME prediction cell permeability

Constitutional Isomerism Confers Distinct Pharmacophore Geometry vs. Sigma-Aldrich Catalog Analog CAS 302549-10-6

The target compound is a constitutional isomer of ME 4-(((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)benzoate (CAS 302549-10-6, Sigma-Aldrich product R569127), with which it shares identical molecular formula (C₂₁H₁₈O₅, MW 350.37) but differs in the connectivity of the ester junction [1]. In the target compound, the phenyl group is directly attached to the α-carbon of the acetate ester; in the Sigma-Aldrich comparator, a benzyloxy linkage places the phenyl ring one bond further from the ester carbonyl. This structural difference generates distinct spatial pharmacophore arrangements: the target compound's α-phenyl substitution introduces a stereogenic center at the acetate α-carbon, producing a racemic mixture with potential for enantiomer-specific target interactions, whereas the comparator lacks this chiral feature . These two constitutional isomers are chemically distinct entities that cannot be substituted for one another in structure–activity relationship (SAR) campaigns.

structural isomerism pharmacophore modeling SAR studies

Cyclopenta[c]chromene Scaffold Provides a Privileged Motif for KDM5A Demethylase Inhibition with High Selectivity Over KDM4A/B/C

A cyclopenta[c]chromen derivative (compound 1) was identified as the first-in-class cyclopenta[c]chromen-based KDM5A inhibitor through hierarchical virtual screening of 90,000 compounds followed by biochemical validation. Compound 1 exhibited higher potency against KDM5A and much higher selectivity for KDM5A over KDM4A, KDM5B, and KDM5C compared with the reference inhibitor CPI-455 [1]. While the exact IC₅₀ values for KDM5A inhibition were not reported in the abstract, the publication demonstrates that the cyclopenta[c]chromen-4-one core—the identical scaffold present in the target compound—can engage the KDM5A catalytic pocket with subfamily selectivity. This class-level evidence indicates that the target compound's core scaffold is a validated starting point for developing selective KDM5A inhibitors, a feature not shared by compounds built on simpler chroman or coumarin cores.

epigenetics KDM5A inhibition histone demethylase breast cancer

Cytochrome P450 Inhibition Profile Suggests Manageable Drug–Drug Interaction Liability Relative to Multikinase Inhibitor Benchmarks

BindingDB data for structurally related cyclopenta[c]chromene derivatives indicate a moderate CYP450 inhibition profile: CYP2C19 IC₅₀ = 1.80 × 10⁴ nM, CYP1A2 IC₅₀ > 2.00 × 10⁴ nM, and CYP3A4 IC₅₀ data available for the same chemotype [1]. These micromolar-range CYP IC₅₀ values are substantially weaker (less inhibitory) than those of many kinase-targeted drugs (e.g., lapatinib CYP3A4 IC₅₀ ~ 0.5–2 μM), implying a reduced propensity for CYP-mediated drug–drug interactions for compounds in this chemical series. While direct CYP data for CAS 670243-18-2 have not been independently published, the shared tetrahydrocyclopenta[c]chromen-7-yl core supports a class-level inference that the target compound is likely to exhibit a similarly moderate CYP inhibition profile, subject to the modulating effect of the α-phenyl substituent on CYP binding .

CYP450 inhibition drug–drug interaction ADME-Tox hepatic metabolism

Zero Rule-of-5 Violations and Moderate Polar Surface Area Support Oral Bioavailability Potential

The target compound exhibits zero violations of Lipinski's Rule of 5, with a calculated topological polar surface area (TPSA) of 62 Ų, 5 H-bond acceptors, 0 H-bond donors, and 5 freely rotatable bonds . These parameters position the compound within favorable drug-like chemical space. In contrast, the ethyl ester analog Ethyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate (MW 378.42) carries an additional methylene unit that increases molecular weight and LogP without a corresponding gain in H-bonding capacity, potentially shifting it closer to the Rule-of-5 boundary. The zero-violation profile of the target methyl ester supports its prioritization over heavier ester analogs in fragment-based and lead-like screening libraries where lower molecular complexity is preferred .

drug-likeness Lipinski rules oral bioavailability ADME filtering

Optimal Application Scenarios for Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate (670243-18-2) Based on Quantitative Differentiation Evidence


Epigenetic Drug Discovery: KDM5A-Focused Medicinal Chemistry Campaigns

The cyclopenta[c]chromen-4-one scaffold has been validated as a KDM5A-selective inhibitor motif in peer-reviewed literature, with a closely related derivative demonstrating higher potency and selectivity for KDM5A over KDM4A, KDM5B, and KDM5C compared with CPI-455 [1]. The target compound's α-phenyl substituent introduces a stereogenic center absent in simpler chromen-4-one analogs, offering a handle for enantiomer-specific SAR exploration. It is best deployed as a core scaffold for hit-to-lead optimization in KDM5A-overexpressing breast cancer models (ZR-75-1, MCF-7) where H3K4me3 demethylation blockade and p16/p27-mediated cell cycle arrest are the desired pharmacodynamic endpoints [1].

ADME-Tox Profiling Panels Requiring Defined CYP Liability Baseline

The moderate CYP450 inhibition profile inferred from class-level BindingDB data (CYP2C19 IC₅₀ ~18 μM; CYP1A2 IC₅₀ >20 μM) [2] positions the target compound as a suitable baseline probe for CYP liability assessments within tetrahydrocyclopenta[c]chromene SAR series. Its predicted LogD (pH 7.4) of 4.20 provides a reference point for correlating lipophilicity with CYP inhibition potency across analogs, supporting the rational design of derivatives with improved metabolic stability while preserving target engagement.

Fragment-Based and Lead-Like Screening Library Design

With zero Rule-of-5 violations, a moderate molecular weight of 350.37 g/mol, TPSA of 62 Ų, and five rotatable bonds , the target compound meets lead-like criteria suitable for inclusion in diversity-oriented screening libraries. Its predicted physicochemical profile supports oral bioavailability, distinguishing it from heavier ester analogs that approach MW > 400 Da. Procurement for fragment- or lead-like library construction is supported by its favorable drug-likeness metrics compared to the ethyl ester analog (MW 378.42) .

SAR Studies Requiring Constitutional Isomer Resolution for Pharmacophore Modeling

The target compound (CAS 670243-18-2) and its constitutional isomer ME 4-(((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)benzoate (CAS 302549-10-6) share the identical molecular formula (C₂₁H₁₈O₅, MW 350.37) but differ in ester junction connectivity [3]. This pair is ideal for head-to-head pharmacophore comparison studies aimed at elucidating the spatial requirements for target binding. Procurement of both isomers from authenticated sources is essential for resolving which connectivity mode yields superior target engagement.

Quote Request

Request a Quote for Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.